N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide
Description
N-[(4-Fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl group linked to a 4-fluorobenzylamine moiety. Sulfonamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents, due to their electron-withdrawing sulfonyl groups and aromatic stability .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c14-11-7-5-10(6-8-11)9-15-21(19,20)13-4-2-1-3-12(13)16(17)18/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOLOAUQGWYCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide typically involves a multi-step process. One common method includes the nitration of benzene sulfonamide to introduce the nitro group, followed by a Friedel-Crafts alkylation to attach the 4-fluorophenylmethyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for the Friedel-Crafts reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The nitro group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their structural deviations from the target compound:
Biological Activity
Overview
N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a sulfonamide group attached to a nitrobenzene ring, with a fluorophenylmethyl substituent, which contributes to its pharmacological properties. Understanding its biological activity is crucial for its potential application in drug development and other therapeutic areas.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structural similarity to other fluorobenzyl compounds suggests that it may engage in non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces, which are essential for binding to enzymes or receptors involved in disease processes.
Pharmacokinetics
Research indicates that compounds similar to this compound are rapidly metabolized in vivo. This suggests that it may exhibit comparable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are vital for its efficacy and safety profile.
Biological Activities
The compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been shown to inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .
- Enzyme Inhibition : The compound is being explored as a potential enzyme inhibitor. Its sulfonamide group may allow it to inhibit enzymes involved in the folate biosynthesis pathway, similar to traditional sulfa drugs, but with enhanced efficacy against resistant strains .
- Anti-inflammatory Properties : There is emerging evidence that suggests this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Antibacterial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of the compound against several bacterial strains. The results indicated significant antibacterial activity with MIC values comparable to established antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it demonstrated selective toxicity against certain tumor cells while sparing normal cells, suggesting a potential role in cancer therapy .
- Mechanistic Studies : Further investigations into its mechanism revealed that the compound can disrupt metabolic pathways critical for bacterial survival and proliferation, thereby enhancing its antimicrobial effects .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide?
The compound is typically synthesized via nucleophilic substitution between 2-nitrobenzenesulfonyl chloride and 4-fluorobenzylamine. A base such as triethylamine is used to deprotonate the amine and facilitate the reaction. Controlled temperatures (0–25°C) in anhydrous solvents like dichloromethane or dimethylformamide (DMF) optimize yield and purity. Post-synthesis purification involves recrystallization or column chromatography .
Q. How can purity and structural integrity be validated after synthesis?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of key functional groups, such as the sulfonamide linkage and aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC assesses purity (>95% is standard for pharmacological studies). Infrared (IR) spectroscopy can verify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Q. What are the primary biological screening methods for this compound?
Initial bioactivity screening often involves in vitro assays targeting enzymes or receptors implicated in disease pathways (e.g., kinases, GPCRs). Dose-response curves (IC₅₀/EC₅₀) are generated using fluorescence-based or colorimetric assays. Cytotoxicity is assessed via MTT or resazurin assays in cell lines .
Advanced Research Questions
Q. How does the substitution pattern (fluorine and nitro groups) influence structure-activity relationships (SAR)?
The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the nitro group at the 2-position on the benzene ring introduces electron-withdrawing effects, potentially modulating binding affinity. Comparative studies with analogs lacking fluorine or nitro substitutions (e.g., N-(4-methylphenyl)-2-nitrobenzenesulfonamide) reveal distinct bioactivity profiles, highlighting the importance of these groups .
Q. What crystallographic techniques are suitable for resolving its 3D structure?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is preferred. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen bonding networks involving the sulfonamide group and nitro moiety can be analyzed to predict solid-state stability .
Q. How can contradictions in biological activity data be resolved?
Discrepancies between in vitro and in vivo results may arise from poor solubility or off-target effects. Orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. functional cellular assays) can clarify mechanisms. Physicochemical profiling (logP, pKa) and metabolite identification (via LC-MS) further contextualize activity .
Q. What strategies optimize reaction yields during scale-up?
Solvent selection (e.g., DMF for high solubility) and catalyst screening (e.g., DMAP for acylation) improve efficiency. Microwave-assisted synthesis reduces reaction times. Process analytical technology (PAT), such as in-situ FTIR, monitors intermediate formation to prevent side reactions .
Q. How do electronic effects of substituents impact stability under physiological conditions?
The electron-withdrawing nitro group may reduce hydrolytic stability of the sulfonamide bond in acidic environments. Accelerated stability studies (40°C/75% RH) coupled with LC-MS degradation profiling identify vulnerable sites. Computational modeling (DFT) predicts electron density distributions to guide structural modifications .
Q. What biophysical methods characterize target interactions?
Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while molecular docking (e.g., AutoDock Vina) identifies key residues in protein binding pockets. Fluorescence polarization assays assess competitive binding with known inhibitors .
Q. How can synthetic byproducts be minimized during multi-step synthesis?
Stepwise quenching of intermediates (e.g., using aqueous NaHCO₃ after sulfonylation) prevents cross-reactivity. Gradient elution in flash chromatography isolates intermediates with >90% purity. Reaction optimization via Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, temperature) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
